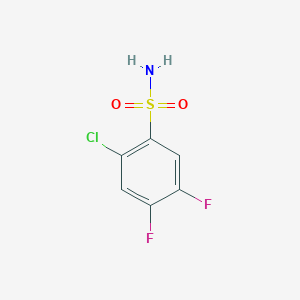

2-Chloro-4,5-difluorobenzenesulfonamide

Descripción

Contextualization within the Landscape of Fluorinated Sulfonamide Chemistry

Fluorinated sulfonamides represent a critical class of compounds in drug discovery and materials science. The introduction of fluorine atoms into a sulfonamide scaffold can dramatically alter its physicochemical and biological properties. This is attributed to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These characteristics can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.

2-Chloro-4,5-difluorobenzenesulfonamide is a trifunctional molecule, possessing a sulfonamide group, a chlorine atom, and two fluorine atoms on the benzene (B151609) ring. This unique combination of functional groups makes it a valuable and reactive building block in organic synthesis. The presence of the electron-withdrawing fluorine and chlorine atoms on the aromatic ring influences the reactivity of the sulfonamide group and the aromatic ring itself, opening up diverse avenues for chemical modification.

The synthesis of this and related compounds often starts from readily available precursors. For instance, the synthesis of the related 2-chloro-4,5-difluorobenzoic acid can be achieved through the acylation of 1-chloro-3,4-difluorobenzene (B1582247) followed by an oxidation step. guidechem.com Similarly, the preparation of 2-chloro-4,5-difluorobenzonitrile, another potential precursor, has been described starting from 2,4-dichloro-5-fluorobenzonitrile. google.com While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, it is reasonable to infer its synthesis from its precursor, 2-chloro-4,5-difluorobenzenesulfonyl chloride. This sulfonyl chloride is known to be a versatile reagent for the preparation of various sulfonamide drugs. oakwoodchemical.com

Overview of Scholarly Significance and Research Trajectories

The scholarly significance of this compound lies primarily in its role as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The sulfonamide functional group is a well-established pharmacophore found in a wide array of drugs, including diuretics, anticonvulsants, and antibiotics. The addition of the chloro and difluoro substituents on the phenyl ring provides chemists with a tool to fine-tune the electronic and steric properties of the final molecule, potentially leading to enhanced biological activity.

Research involving structures similar to this compound has pointed towards their utility in developing treatments for a range of diseases. For example, its precursor, 2-chloro-4,5-difluorobenzenesulfonyl chloride, is highlighted as a building block for creating potential medications for cancer, HIV, and neurological diseases. nih.gov This suggests that sulfonamides derived from it could be investigated for similar applications.

Furthermore, the general class of fluorinated aromatics is of high interest in medicinal chemistry. The strategic placement of fluorine atoms can block metabolic pathways, thereby increasing the half-life of a drug, or it can be used to modulate the pKa of adjacent functional groups to optimize absorption and distribution. The research trajectory for compounds like this compound is therefore closely tied to the broader effort of designing new drugs with improved efficacy and safety profiles.

Below are data tables for this compound and a closely related precursor, providing a summary of their key chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₂NO₂S | scbio.cn |

| Molecular Weight | 227.62 g/mol | scbio.cn |

Note: Detailed experimental physicochemical data for this specific compound is not widely available in the cited literature. The table provides basic molecular information.

Table 2: Properties of the Related Precursor, 2-Chloro-4,5-difluorobenzoic acid

| Property | Value | Source |

| CAS Number | 110877-64-0 | sigmaaldrich.com |

| Molecular Formula | C₇H₃ClF₂O₂ | sigmaaldrich.com |

| Molecular Weight | 192.55 g/mol | sigmaaldrich.com |

| Melting Point | 103-106 °C | sigmaaldrich.com |

| InChI Key | CGFMLBSNHNWJAW-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2NO2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRYVAGBSSDMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378518 | |

| Record name | 2-chloro-4,5-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287172-64-9 | |

| Record name | 2-chloro-4,5-difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4,5 Difluorobenzenesulfonamide

Strategies for the Preparation of 2-Chloro-4,5-difluorobenzenesulfonamide and Its Advanced Precursors

The formation of this compound relies on a sequence of well-defined reactions, beginning with the synthesis of a critical electrophilic intermediate.

The principal precursor to this compound is its corresponding sulfonyl chloride, 2-Chloro-4,5-difluorobenzenesulfonyl chloride (CAS 67475-58-5). The synthesis of arylsulfonyl chlorides can be achieved through several robust methods. A primary industrial route involves the direct chlorosulfonation of an arene with chlorosulfuric acid. In this case, 1-chloro-2,3-difluorobenzene (B1304198) would be the starting material.

Another prevalent method is a Sandmeyer-type reaction, which utilizes an aryldiazonium salt derived from the corresponding aniline. This process involves the diazotization of 2-chloro-4,5-difluoroaniline (B1592304), followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride. Variations of this approach, such as reacting a diazonium fluoroborate salt with a solution of thionyl chloride, have also been developed for substituted anilines. More recent photocatalytic methods have also been developed for synthesizing sulfonyl chlorides from arenediazonium salts.

Alternative strategies include the oxidative chlorination of sulfonyl hydrazides using reagents like N-chlorosuccinimide (NCS), which offers a mild and practical pathway to sulfonyl chlorides. The reaction of sodium benzenesulfonate (B1194179) salts with reagents like phosphorus pentachloride is also a classic method.

Table 1: Selected Synthetic Routes to Halogenated Benzenesulfonyl Chlorides

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| Arene (e.g., Benzene) | Chlorosulfuric Acid (HOSO₂Cl) | Arylsulfonyl Chloride | Electrophilic Aromatic Substitution |

| Aniline Derivative | 1. NaNO₂, HCl2. SO₂, CuCl | Arylsulfonyl Chloride | Sandmeyer Reaction |

| Sulfonyl Hydrazide | N-Chlorosuccinimide (NCS) | Arylsulfonyl Chloride | Oxidative Chlorination |

This table is generated based on information from multiple sources.

The conversion of the highly reactive 2-chloro-4,5-difluorobenzenesulfonyl chloride into the stable sulfonamide is most commonly achieved through amination. This reaction involves treating the sulfonyl chloride with an amine nucleophile. To form the primary sulfonamide, this compound, concentrated or aqueous ammonium (B1175870) hydroxide (B78521) is typically used as the aminating agent.

The reaction is generally efficient; however, care must be taken due to the presence of a labile halogen on the aromatic ring. Using highly concentrated ammonia (B1221849) under harsh conditions could potentially lead to nucleophilic aromatic substitution of the chlorine atom. Therefore, the process is often carried out at low temperatures, for instance by adding the sulfonyl chloride to an ice-cold slurry of ammonium hydroxide, to favor the desired sulfonamide formation and minimize side reactions. The robustness of the sulfonyl chloride-amine reaction makes it a cornerstone of sulfonamide synthesis.

Achieving the specific 2-chloro-4,5-difluoro substitution pattern on the benzene (B151609) ring requires careful regioselective control, which is typically accomplished by using a pre-functionalized starting material. The synthesis would logically commence from a compound that already contains the desired arrangement of substituents, such as 1-chloro-2,3-difluorobenzene for chlorosulfonation or 2-chloro-4,5-difluoroaniline for a Sandmeyer reaction. The precursor 2-chloro-4,5-difluorobenzoic acid is also a known compound that can serve as a starting point for various synthetic transformations.

In more complex syntheses, specific fluorination strategies can be employed. While direct fluorination of aromatic rings can be challenging, modern methods offer viable pathways. One such strategy is fluorodesulfonylation, where a sulfonyl fluoride (B91410) group is displaced by a fluoride ion, often using an alkali metal fluoride like potassium fluoride (KF). For instance, a related compound, 3-chloro-4,5-difluorobenzenesulfonyl fluoride, was prepared via the fluorodesulfonylation of 4,5-dichloro-1,3-benzenedisulfonyl fluoride, demonstrating a method to introduce fluorine regioselectively by replacing a different group. Another approach to achieve regioselectivity involves directed ortho-metalation, where a directing group guides the deprotonation (lithiation) of a specific aromatic position, followed by quenching with an electrophile like sulfur dioxide and subsequent chlorination.

Derivatization Pathways and Analogous Compound Synthesis

This compound serves as a scaffold for the synthesis of a multitude of derivatives, allowing for the systematic modification of its structure to tune its chemical and biological properties.

A primary pathway for derivatization involves the introduction of heterocyclic rings, a common feature in many pharmacologically active compounds. The most direct method is the reaction of 2-chloro-4,5-difluorobenzenesulfonyl chloride with a nucleophilic nitrogen atom within a heterocyclic amine. This forms an N-heterocyclic sulfonamide and is a widely used strategy in medicinal chemistry.

Alternatively, the sulfonamide moiety itself can be a component of a newly formed heterocyclic ring. This can be achieved through intramolecular cyclization of a sulfonamide derivative containing a reactive group. For example, N-alkenyl amidines derived from sulfonamides can undergo Lewis acid-initiated intramolecular cyclization to yield 1,2,4-thiadiazine derivatives. Another approach involves reacting a sulfonamide-derived intermediate, such as a hydrazide, with reagents that build heterocycles like pyrazoles, oxadiazoles, or triazoles.

Table 2: Examples of Heterocycle Introduction Strategies

| Strategy | Description | Example Products |

|---|---|---|

| N-Heterocyclic Amine Coupling | Reaction of a sulfonyl chloride with a heterocyclic amine. | N-(pyridinyl)benzenesulfonamide, N-(imidazolyl)benzenesulfonamide |

| Intramolecular Cyclization | Cyclization of a functionalized sulfonamide derivative. | 1,2,4-Thiadiazines, Pyrrolidines, Piperazines |

This table is generated based on information from multiple sources.

Further structural diversity can be achieved by modifying the substituent groups on both the sulfonamide nitrogen and the aromatic ring. The primary sulfonamide group (-SO₂NH₂) can be readily alkylated or arylated to form secondary or tertiary sulfonamides using various alkylating or arylating agents.

The substituents on the aromatic ring can also be altered, although this can be more challenging. The electron-withdrawing nature of the two fluorine atoms and the sulfonyl group makes the aromatic ring electron-deficient, which can activate the chlorine atom for nucleophilic aromatic substitution (SNAr) with strong nucleophiles. This allows for the replacement of the chlorine with other functional groups. The modification of halogen substituents on benzenesulfonamide (B165840) scaffolds has been shown to be a critical factor in modulating biological activity in various contexts, such as in the development of anti-influenza agents where additional chloro or fluoro groups enhanced potency. Structure-activity relationship studies frequently focus on the impact of different substitution patterns on the aromatic core to optimize the properties of the molecule.

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound and related structures is fundamentally governed by the principles of nucleophilic aromatic substitution (SNAr). The sulfonamide group (–SO₂NH₂) plays a crucial role as an activating group, significantly influencing the reactivity of the aryl fluorides. Mechanistic studies, often employing computational models and spectroscopic analysis, have elucidated the process by which these derivatizations occur.

The electron-withdrawing nature of the sulfonamide moiety is key to activating the benzene ring towards nucleophilic attack. researchgate.net This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. orgsyn.org The presence of two fluorine atoms, which are excellent leaving groups, further facilitates the substitution reaction.

Investigations into analogous compounds, such as 2,4-difluoro-N,N-dimethylbenzenesulfonamide, have utilized semi-empirical calculations and NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to probe the reactivity of the monomers. researchgate.net These studies confirm that the sulfonamide group is sufficiently electron-withdrawing to activate the aryl fluorides for displacement by nucleophiles like phenoxides. researchgate.net Model reactions with compounds such as tert-butylphenol have demonstrated that the displacement of the aryl fluorides can proceed in quantitative yields, indicating an efficient reaction process suitable for polymerization. researchgate.net

The general mechanism for the derivatization at the fluorine-substituted positions can be described in two main steps:

Nucleophilic Attack: A nucleophile (e.g., a phenoxide) attacks the carbon atom bearing a fluorine atom. This attack is directed to the positions activated by the sulfonamide group. The strong electron-withdrawing effect of the sulfonamide group delocalizes the electron density of the aromatic ring, making the carbon atoms attached to the fluorine atoms electrophilic and thus susceptible to attack.

Formation and Collapse of the Meisenheimer Complex: The initial attack leads to the formation of a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). The negative charge is delocalized over the aromatic ring and the sulfonyl group. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The regioselectivity of the substitution is dictated by the combined electronic effects of the chloro and sulfonamide substituents on the difluorinated benzene ring.

Polymerization and Material Synthesis Utilizing Sulfonamide Activation

The activation of aryl halides by a sulfonamide group provides a powerful route for the synthesis of high-performance polymers, particularly poly(aryl ether sulfonamide)s. This methodology leverages the principles of nucleophilic aromatic substitution polymerization.

Synthesis of Poly(aryl ether sulfonamide)s

The synthesis of poly(aryl ether sulfonamide)s involves the step-growth polymerization of a difluoro-monomer activated by a sulfonamide group with a bisphenol. While direct polymerization of this compound is not extensively documented in the provided context, the principles are well-established through the use of analogous monomers like N,N-disubstituted difluorobenzenesulfonamides. researchgate.net

The polymerization is typically a polycondensation reaction where the activated aryl fluorides on the monomer react with the phenoxide groups of a bisphenol comonomer. The reaction is generally carried out in a high-boiling aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base like potassium carbonate to generate the phenoxide in situ.

A variety of bisphenols can be employed as comonomers, leading to a range of polymers with different properties. Examples of commonly used bisphenols include:

Bisphenol A

4,4′-Biphenol

Bisphenol AF

Hydroquinone (B1673460) researchgate.net

The reaction of an activated difluoro-sulfonamide monomer with these bisphenols proceeds via a nucleophilic aromatic substitution mechanism to form the ether linkages of the polymer backbone, yielding high molecular weight poly(aryl ether sulfonamide)s. researchgate.net

Influence of Sulfonamide Activating Groups on Polymer Properties

The sulfonamide group, while primarily serving as an activating group for the polymerization, also significantly influences the final properties of the resulting poly(aryl ether sulfonamide)s. The structure and substitution of the sulfonamide group can be tailored to modify the polymer's thermal, mechanical, and solubility characteristics.

Studies on polymers derived from N,N-dialkyl-difluorobenzenesulfonamide monomers have shown that the resulting poly(aryl ether sulfonamide)s exhibit desirable thermal properties. For instance, polymers synthesized from 2,4-difluoro-N,N-dimethylbenzenesulfonamide and various bisphenols display moderate to high glass transition temperatures (Tg) and good thermal stability. researchgate.net

The table below summarizes the thermal properties of poly(aryl ether sulfonamide)s synthesized from 2,4-difluoro-N,N-dimethylbenzenesulfonamide and different bisphenols.

| Bisphenol Comonomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C, N₂) |

| Bisphenol A | 199 | 442 |

| 4,4′-Biphenol | 194 | 420 |

| Bisphenol AF | 163 | 398 |

| Hydroquinone | 181 | 415 |

This data is based on polymers synthesized using 2,4-difluoro-N,N-dimethylbenzenesulfonamide, a related activated monomer. researchgate.net

The data indicates that the choice of the bisphenol comonomer has a substantial impact on the polymer's properties. For example, the use of the rigid 4,4'-biphenol or the bulky bisphenol A results in polymers with higher glass transition temperatures compared to the more flexible hydroquinone or the fluorine-containing bisphenol AF. researchgate.net The polymers generally exhibit high thermal stability, with decomposition temperatures (5% weight loss) exceeding 390°C in a nitrogen atmosphere. researchgate.net

Furthermore, the presence of the sulfonamide group can enhance the solubility of the polymers in common organic solvents and can be a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the material's properties. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Chloro 4,5 Difluorobenzenesulfonamide and Its Derivatives

Spectroscopic Techniques for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within a molecule.

For derivatives of 2-Chloro-4,5-difluorobenzenesulfonamide, such as N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, theoretical NMR studies have been performed to predict chemical shifts. researchgate.net These computational analyses, often conducted in solvents like DMSO-d6, are crucial for interpreting experimental spectra. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Derivative Theoretical data for N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide in DMSO-d6. researchgate.net

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic, NH, etc.) | Specific shifts depend on the full molecular structure. |

| ¹³C (Aromatic, etc.) | Specific shifts depend on the full molecular structure. |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups.

The analysis of this compound and its derivatives would reveal characteristic vibrational frequencies. Key expected absorptions in the IR spectrum would include:

N-H stretching from the sulfonamide group, typically appearing in the 3200-3400 cm⁻¹ region.

S=O stretching (asymmetric and symmetric) of the sulfonyl group, which gives rise to strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

C-F stretching vibrations, expected in the 1100-1300 cm⁻¹ range.

C-Cl stretching , which typically appears between 600-800 cm⁻¹.

Aromatic C-H and C=C stretching vibrations.

For the derivative N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide, experimental FT-IR data has been compared with theoretical calculations to assign vibrational modes. researchgate.net Similarly, detailed IR and Raman spectral analyses have been performed on structurally related molecules like 2-amino-4,5-difluorobenzoic acid, providing a basis for interpreting the spectra of the target compound. nih.gov In these related compounds, ring C-C and C-C stretching vibrations are typically observed in the 1400-1625 cm⁻¹ region. researchgate.net

Table 2: Key IR and Raman Vibrational Frequencies (cm⁻¹) for Related Compounds Data based on general spectroscopic principles and studies on similar molecules. researchgate.netnih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200-3400 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Asymmetric S=O Stretch | 1300-1350 | Moderate |

| Symmetric S=O Stretch | 1120-1160 | Moderate |

| C-F Stretch | 1100-1300 | Moderate to Strong |

| C=C Ring Stretch | 1400-1625 | Strong |

| C-Cl Stretch | 600-800 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry would confirm its elemental composition. The mass spectrum of the related compound 2-Chlorobenzenesulfonamide shows a clear molecular ion peak ([M+H]⁺) at m/z 191.9881, which is crucial for its identification. massbank.eu The fragmentation of the target compound under MS conditions would likely involve the loss of the SO₂NH₂ group, cleavage of the C-S bond, and loss of halogen atoms, providing valuable data for structural confirmation. In studies of derivatives, mass spectrometry has been used not only for characterization but also for screening their binding affinity to proteins. core.ac.uk

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in a crystalline solid. This technique is the gold standard for determining absolute configuration, molecular conformation, and packing in the solid state. rigaku.com

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Molecular Conformation

Single-Crystal X-ray Diffraction (SCXRD) involves irradiating a single, well-ordered crystal with X-rays to produce a diffraction pattern. rigaku.com Analysis of this pattern yields a detailed electron density map, from which the precise positions of all atoms in the molecule can be determined.

While a crystal structure for the parent this compound is not available in the cited literature, SCXRD has been successfully applied to its derivatives. For example, the crystal structure of N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide has been determined experimentally. researchgate.net Furthermore, the analysis of a related compound, 2-chloro-4-fluoro-N-phenylbenzamide, reveals a monoclinic crystal system where molecules are linked by intermolecular N—H···O hydrogen bonds into chains. nih.gov This type of analysis provides definitive information on bond lengths, bond angles, and the dihedral angles between different parts of the molecule, offering a complete picture of its conformation in the solid state. nih.gov

Table 3: Example Crystal Data from a Related Derivative (2-chloro-4-fluoro-N-phenylbenzamide) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₉ClFNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 22.262 (3) |

| b (Å) | 5.6452 (6) |

| c (Å) | 9.6743 (12) |

| β (°) | 105.832 (2) |

| Volume (ų) | 1169.7 (2) |

| Z | 4 |

Powder X-ray Diffraction (PXRD) for Crystalline Polymorphs and Phase Purity

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its crystalline nature, phase purity, and the presence of different crystalline forms, known as polymorphs. nih.gov The resulting diffractogram is a fingerprint of the crystalline solid.

The PXRD pattern of a new compound is typically compared to a simulated pattern derived from SCXRD data to confirm the bulk phase purity of the synthesized material. researchgate.net For compounds like 2-ammonio-5-chloro-4-methylbenzenesulfonate, PXRD data was instrumental in solving the crystal structure via the Rietveld method, demonstrating the power of this technique even when single crystals are unavailable. researchgate.net This method is crucial for identifying different polymorphs, which can have distinct physical properties. For this compound, PXRD would be essential to characterize its solid form and ensure the consistency of the material across different batches.

Analysis of Intermolecular Interactions and Crystal Packing Motifs in a Halogenated Benzenesulfonamide (B165840) Derivative

While the precise crystal structure of this compound is not publicly available in crystallographic databases, a detailed analysis of the closely related compound, N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide (II) , provides significant insights into the intermolecular interactions and crystal packing motifs that are characteristic of this class of halogenated sulfonamides. A study published in 2024 offers a comprehensive look at its solid-state architecture, dominated by a combination of hydrogen bonding and π–π stacking interactions. iucr.org

The molecular conformation is a key determinant of the subsequent crystal packing. In compound (II), the N—C bond within the –SO₂—NH—C segment adopts a gauche conformation relative to the S=O bond. This twisted geometry is a common feature in many aromatic sulfonamides and influences the directionality of intermolecular interactions. iucr.orgmdpi.com

The crystal packing of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide is primarily governed by strong N—H⋯O hydrogen bonds. Unlike some sulfonamides that form extended chains iucr.org, in this structure, the molecules pair up to form centrosymmetric dimers. iucr.org In these dimers, the sulfonamide’s amide proton (N—H) acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms (S=O) serves as the acceptor. iucr.org This interaction creates a characteristic ring motif in the crystal lattice.

Detailed parameters of the key intermolecular interactions observed in the crystal structure of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide are presented below.

Interactive Data Table: Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···O(S) | 0.86 | 2.15 | 2.99 | 165.0 |

| Data pertains to N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, a related derivative. This data is illustrative of the types of interactions expected. iucr.org |

Interactive Data Table: π–π Stacking Interactions

| Interacting Rings (Centroid to Centroid) | Distance (Å) | Slippage (Å) |

| Cg1···Cg1 | 3.621 | 0.998 |

| Cg2···Cg2 | 3.797 | 1.617 |

| Cg1 and Cg2 represent the centroids of the two different aromatic rings in the structure of N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide. iucr.org |

The interplay between the strong, directional N—H⋯O hydrogen bonds that form the primary dimeric synthons, and the weaker, non-directional π–π stacking forces that organize these dimers, defines the crystal packing motif. The presence of multiple halogen atoms (fluorine and iodine) on the phenyl ring also influences the electronic properties of the aromatic system, which in turn modulates the strength and geometry of these non-covalent interactions. iucr.org Studies on other fluorinated benzamides and sulfonamides corroborate the significant role of such weak interactions in dictating their supramolecular assembly. dcu.iemdpi.comrsc.org

Computational Chemistry and Theoretical Investigations of 2 Chloro 4,5 Difluorobenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which dictates the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Chloro-4,5-difluorobenzenesulfonamide, DFT would be employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry.

Theoretical studies on similar sulfonamide-containing compounds have successfully used DFT methods, such as B3LYP with basis sets like 6-311G+(d,p), to optimize molecular structures. chemrxiv.org These calculations can predict bond lengths, bond angles, and dihedral angles. The stability of a molecule is often assessed by its total energy and the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. nih.gov For instance, a smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

While no specific DFT data for this compound is available, a hypothetical data table for its predicted geometric parameters is presented below for illustrative purposes.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: This data is illustrative and not based on actual published research.)

| Parameter | Predicted Value |

| C-S Bond Length (Å) | 1.78 |

| S-N Bond Length (Å) | 1.65 |

| S=O Bond Length (Å) | 1.45 |

| C-Cl Bond Length (Å) | 1.74 |

| C-F Bond Length (Å) | 1.35 |

| C-S-N Bond Angle (°) | 107.5 |

| O=S=O Bond Angle (°) | 120.0 |

Semi-empirical methods, which combine a quantum mechanical basis with empirical parameters, offer a faster computational approach to predicting molecular properties compared to ab initio methods like DFT. rsc.org These methods are particularly useful for screening large numbers of molecules or for studying large and complex systems.

For this compound, semi-empirical calculations could be used to quickly estimate properties like heats of formation, dipole moments, and orbital energies, which are indicative of the molecule's reactivity. While less accurate than DFT, they can provide valuable qualitative trends and initial insights for further, more rigorous computational studies.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov An MD simulation would allow for the exploration of the conformational landscape of this compound, identifying the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities. nih.gov

The simulation tracks the positions and velocities of atoms over time, governed by a force field that describes the potential energy of the system. This provides a dynamic picture of the molecule's flexibility and intermolecular interactions. For related sulfonamides, MD simulations have been used to understand their stability within biological systems, such as the binding pocket of a protein. nih.gov

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic data, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

DFT calculations, for example, can compute vibrational frequencies that correspond to the peaks in an IR spectrum. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental results to aid in the assignment of signals to specific atoms within the molecule. chemrxiv.org Although no specific in silico spectroscopic data for this compound has been published, the general methodology is well-established.

Table 2: Hypothetical Comparison of Experimental and In Silico Spectroscopic Data for this compound (Note: This data is illustrative and not based on actual published research.)

| Spectroscopic Technique | Experimental Wavenumber/Shift | Calculated Wavenumber/Shift |

| IR: S=O stretch (cm⁻¹) | 1350, 1160 | 1345, 1155 |

| IR: N-H stretch (cm⁻¹) | 3300 | 3290 |

| ¹³C NMR: C-Cl (ppm) | 130 | 128 |

| ¹³C NMR: C-S (ppm) | 140 | 138 |

Computational Elucidation of Reaction Mechanisms and Pathways

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. chemrxiv.org By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For this compound, computational studies could elucidate its synthesis pathways or its reactions with other molecules. For example, DFT calculations could model the reaction of 2-chloro-4,5-difluorobenzenesulfonyl chloride with ammonia (B1221849) to form the sulfonamide, providing insights into the energetics and feasibility of the reaction.

Pharmacological and Biological Activity Profiling of 2 Chloro 4,5 Difluorobenzenesulfonamide Analogues

Evaluation of Antimicrobial and Antibacterial Efficacy

The sulfonamide functional group is historically significant in the development of antimicrobial agents. researchgate.net Modern research continues to explore benzenesulfonamide (B165840) derivatives for their potential to overcome microbial resistance. researchgate.net The introduction of halogen atoms, such as chlorine and fluorine, into the molecular structure is a known strategy to enhance antimicrobial potency. antibiotics-chemotherapy.runih.gov

Studies on related halogenated structures provide insight into the potential of 2-chloro-4,5-difluorobenzenesulfonamide analogues. For example, research on 2,5-disubstituted-4-thiazolidinones bearing a 3-chloro-4-fluorophenyl imino group revealed that the combined presence of chloro and fluoro groups had a marked positive influence on antibacterial activity. researchgate.net Similarly, N-(thiazol-2-yl)benzenesulfonamide derivatives have shown potent activity against both Gram-negative and Gram-positive bacteria, with isopropyl-substituted derivatives showing a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. nih.gov Other research on nalidixic acid-based 1,2,4-triazole-3-thione derivatives found that compounds with a chloro-substituent on the phenyl ring displayed maximum antimicrobial potency against all tested microorganisms, with MICs of 16 µg/mL. mdpi.com These findings underscore the importance of halogen substitution in designing new antibacterial agents based on the benzenesulfonamide core.

Table 1: Antibacterial Activity of Selected Halogenated Derivatives

| Compound/Derivative Class | Target Microorganism | Activity (MIC) | Reference |

| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 µg/mL | nih.gov |

| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 µg/mL | nih.gov |

| Chloro-substituted 1,2,4-triazolothiadiazole | Various bacteria | 16 µg/mL | mdpi.com |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 µg/mL | antibiotics-chemotherapy.ru |

Anti-inflammatory and Enzyme Inhibition Studies

Cyclooxygenase (COX) enzymes are key players in inflammation by producing prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed, and COX-2, which is inducible and often overexpressed at sites of inflammation. nih.gov The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

The sulfonamide moiety is a well-established structural feature for achieving selective COX-2 inhibition. nih.gov Research into novel benzenesulfonamide analogues has led to the development of potent COX-2 inhibitors. In one study, the replacement of an acetic acid group in a precursor with a triazole moiety resulted in compounds with excellent COX-2 inhibition, with IC₅₀ values as low as 0.17 μmol/L and a high selectivity index. nih.gov Another study reported benzoxazole (B165842) analogs with significant selective COX-2 inhibitory activity, with one compound showing an IC₅₀ of 0.04 μmol/L. nih.gov These examples highlight the potential of the benzenesulfonamide scaffold, such as that in this compound, as a template for designing potent and selective anti-inflammatory agents.

Table 2: COX-2 Inhibition by Selected Benzenesulfonamide and Related Analogues

| Compound/Analogue Class | COX-2 IC₅₀ (µmol/L) | Selectivity Index (SI) | Reference |

| Benzenesulfonamide-triazole analogue (Compound 81) | 0.17 | 115.82 | nih.gov |

| Benzenesulfonamide-triazole analogue (Compound 80) | 0.28 | 71.93 | nih.gov |

| Bioactive benzoxazole analogue (Compound 62) | 0.04 | 25.5 | nih.gov |

The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for viral replication, making it a prime target for antiviral drug development. nih.govpatsnap.com Inhibitors of this enzyme are broadly classified as nucleoside inhibitors (NIs) that cause chain termination, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing conformational changes that inactivate it. nih.govpatsnap.com NNIs can bind to several allosteric sites, including two in the thumb subdomain (T1 and T2) and two in the palm subdomain (P1 and P2). nih.gov

Research has identified sulfonamides as potent and selective inhibitors of the HCV NS5B polymerase. nih.gov These compounds were found to act via a novel binding site, demonstrating the versatility of the sulfonamide scaffold in targeting allosteric pockets of viral enzymes. nih.gov This mechanism, distinct from active site inhibition, offers an alternative approach to disrupting viral replication and highlights the potential for developing analogues of this compound as specific HCV NS5B polymerase inhibitors.

Antiviral and Anticancer Research Applications

The benzenesulfonamide scaffold is a versatile platform for developing agents with broad therapeutic applications, including antiviral and anticancer activities.

In antiviral research, benzenesulfonamide derivatives have been investigated against a range of viruses. One study identified a benzenesulfonamide derivative, N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide, as an antiviral agent against Dengue (DENV) and Zika (ZIKV) viruses, with EC₅₀ values of 1.52 μM and 1.91 μM, respectively. acs.orgresearchgate.net Other research focused on HIV-1 capsid inhibitors led to the development of benzenesulfonamide-containing phenylalanine derivatives with significantly improved antiviral activity compared to the parent compound, PF-74. acs.orgnih.gov One such derivative, compound 11l, also showed potent activity against HIV-2. acs.orgnih.gov Furthermore, novel benzenesulfonamide-substituted spirothiazolidinone derivatives have demonstrated activity against the influenza A/H1N1 virus, with EC₅₀ values in the range of 35-45 µM. nih.gov

In the realm of anticancer research, a derivative structurally related to the target compound, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, was identified as a selective inhibitor of Dishevelled 1 (DVL1) protein. nih.gov This protein is an important component of the WNT/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov The enantiomer (S)-1 inhibited DVL1 with an EC₅₀ of 0.49 ± 0.11 μM and suppressed the growth of HCT116 colon cancer cells with an EC₅₀ of 7.1 ± 0.6 μM. nih.gov

Table 3: Antiviral and Anticancer Activity of Selected Benzenesulfonamide Analogues

| Compound | Target | Activity Type | Potency | Reference |

| N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (9) | Dengue Virus (DENV) | Antiviral | EC₅₀ = 1.52 µM | acs.orgresearchgate.net |

| N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide (9) | Zika Virus (ZIKV) | Antiviral | EC₅₀ = 1.91 µM | acs.orgresearchgate.net |

| Phenylalanine derivative (11l) | HIV-2ROD | Antiviral | EC₅₀ = 31 nM | acs.orgnih.gov |

| (S)-5-Chloro-indole-carboxamide derivative ((S)-1) | DVL1 Protein | Inhibition | EC₅₀ = 0.49 µM | nih.gov |

| (S)-5-Chloro-indole-carboxamide derivative ((S)-1) | HCT116 Cancer Cells | Growth Inhibition | EC₅₀ = 7.1 µM | nih.gov |

Modulation of Protein Kinase Activity: Focus on Serum and Glucocorticoid Regulated Kinase (SGK-1) Inhibition

Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that plays a role in various cellular processes. nih.govnih.gov Dysregulated SGK1 activity is implicated in the pathophysiology of numerous disorders, including hypertension, diabetes, tumor growth, and fibrosing diseases. nih.gov SGK1 is activated by stimuli such as inflammation with TGFβ release, making it a relevant target for inflammatory conditions. nih.gov

SGK1 has emerged as a critical regulator in immune modulation, inflammation, and fibrosis. nih.govfrontiersin.org It promotes inflammatory fibrosis by inducing the differentiation of Th cells into pro-inflammatory Th17 and Th2 phenotypes and up-regulating the inflammatory transcription factor NF-κB. nih.govfrontiersin.org Overexpression of SGK1 is observed in various fibrotic diseases, and SGK1 inhibitors can attenuate or even reverse the effects of fibrosis. nih.govfrontiersin.org

This has significant therapeutic implications for degenerative joint disorders like osteoarthritis, where inflammation and cartilage degradation are key pathological features. Research has shown that inhibiting glial SGK1 can correct the pro-inflammatory properties of these cells by suppressing inflammatory pathways. nih.govembopress.org Furthermore, studies have demonstrated that SGK1 inhibition can alleviate inflammatory pain. frontiersin.org The development of SGK1 inhibitors is therefore a promising strategy for treating inflammatory conditions and degenerative diseases. nih.govfrontiersin.org SGK1 inhibitors have been shown to be potentially useful for treating a variety of conditions, including heart failure, arrhythmia, and cardiac fibrosis. google.com

Implications for Tumor Growth Inhibition

Benzenesulfonamide derivatives have been investigated for their potential as anticancer agents, with some analogues showing significant tumor growth inhibition. Research into indole-based benzenesulfonamides has identified compounds with potent cytotoxic effects against several cancer cell lines. dongguk.edunih.gov For instance, compounds designated as A6 and A15 have demonstrated notable cytotoxic and antimigratory activities against MCF-7 and SK-BR-3 breast cancer cells, particularly under hypoxic conditions. dongguk.edu The anticancer activity of these compounds is linked to the inhibition of carbonic anhydrase IX (CA IX), a tumor-associated enzyme. dongguk.edunih.gov

Further studies have explored the synergistic effects of these benzenesulfonamide analogues with conventional chemotherapy. The combination of compounds A6 or A15 with doxorubicin (B1662922) resulted in a significant enhancement of anticancer activity, with the most potent synergism observed with the A15 and doxorubicin combination against SK-BR-3 cells. dongguk.edunih.gov Another novel sulfonamide, E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide), which functions by inhibiting tubulin polymerization, has shown a broad spectrum of activity against various rodent and human tumor xenografts when administered orally. researchgate.netsigmaaldrich.com This compound was effective against gastric, colon, lung, and breast cancers. sigmaaldrich.com

A benzenesulfonamide hybrid, compound 7c, was found to potently inhibit cell proliferation in ovarian cancer, with an IC50 value of 0.54μM against OVCAR-8 cells. tandfonline.com In vivo studies showed that this compound significantly suppressed tumor growth. tandfonline.com The mechanism of action for this class of compounds often involves targeting key pathways in cancer progression, such as the Wnt/β-catenin/GSK3β pathway. tandfonline.com

While these findings highlight the potential of the benzenesulfonamide scaffold in cancer therapy, specific research on the direct tumor growth inhibitory effects of this compound analogues is not extensively available in the reviewed literature. The data presented is for structurally related benzenesulfonamide derivatives.

Table 1: Antitumor Activity of Selected Benzenesulfonamide Analogues

| Compound | Cancer Cell Line | Observed Effect | Mechanism of Action |

| A6, A15 | MCF-7, SK-BR-3 (Breast) | Potent cytotoxicity and antimigratory activity. dongguk.edu | Inhibition of Carbonic Anhydrase IX (CA IX). dongguk.edu |

| E7010 | Gastric, Colon, Lung, Breast | Broad-spectrum tumor growth inhibition. sigmaaldrich.com | Inhibition of tubulin polymerization. researchgate.net |

| 7c | OVCAR-8 (Ovarian) | Potent inhibition of cell proliferation (IC50 = 0.54μM) and tumor growth. tandfonline.com | Affects the Wnt/β-catenin/GSK3β pathway. tandfonline.com |

Inhibition of Perforin-Mediated Lysis for Immunosuppressive Strategies

Perforin (B1180081), a key protein in the cytotoxic granules of T lymphocytes and natural killer (NK) cells, is essential for eliminating virus-infected and cancerous cells. However, its activity can also contribute to autoimmune diseases and transplant rejection. nih.govacs.org Therefore, inhibiting perforin-mediated lysis presents a targeted strategy for immunosuppression. nih.govacs.orgnih.gov Small molecule inhibitors of perforin could offer a more specific therapeutic approach with fewer side effects than traditional immunosuppressants like corticosteroids and calcineurin inhibitors. nih.govnumberanalytics.com

Benzenesulfonamide-based compounds have emerged as promising perforin inhibitors. A set of eight benzenesulfonamides were evaluated in a preclinical mouse model for their ability to preserve transplanted MHC-mismatched bone marrow cells, demonstrating their potential in preventing transplant rejection. nih.gov The development of these inhibitors often involves creating bioisosteric replacements for previously identified scaffolds to improve properties like toxicity and solubility. nih.gov

The mechanism of perforin-dependent cell killing involves the formation of pores in the target cell membrane, allowing granzymes to enter and induce apoptosis. nih.govacs.org Inhibitors are designed to block this pore-forming function. Proof-of-concept studies have shown that even partial inhibition of perforin can significantly reduce tissue damage in models of immune-mediated diseases. nih.govacs.org

While the benzenesulfonamide scaffold is central to these developments, specific structure-activity relationship studies detailing the role of the 2-chloro-4,5-difluoro substitution pattern in perforin inhibition are not explicitly detailed in the available literature. The focus has been on broader classes of aryl and benzenesulfonamides.

Table 2: Perforin Inhibitors and Immunosuppressive Potential

| Compound Class | Therapeutic Strategy | Mechanism | Potential Applications |

| Benzenesulfonamides | Selective Immunosuppression | Inhibition of perforin-mediated cell lysis. nih.gov | Allotransplant rejection, autoimmune diseases. nih.govacs.org |

| Small Molecules | Focused Immunosuppression | Targeting the granule exocytosis pathway. acs.org | Post-infectious diseases, reducing the need for broad immunosuppressants. acs.org |

Structure-Activity Relationship (SAR) Studies and Ligand Design Principles

The structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For benzenesulfonamide-based inhibitors, SAR studies have provided key insights into the chemical features required for biological activity. dongguk.edu

In the context of anticancer agents, the discovery of histone deacetylase (HDAC) inhibitors bearing a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment highlighted that smaller substitutions, such as a methoxy (B1213986) group, are beneficial for inhibitory activity. nih.gov For indole-based benzenesulfonamides targeting carbonic anhydrases, the specific arrangement of the indole (B1671886) and sulfonamide moieties significantly influences potency and selectivity against different CA isoforms. nih.gov

For perforin inhibitors, SAR studies have focused on replacing certain chemical groups to improve efficacy and reduce off-target effects. For example, diarylthiophenes and benzenesulfonamides have been developed as bioisosteres of earlier 2-thioxoimidazolidin-4-one based inhibitors. nih.gov The exploration of various aromatic linkers, such as thiophene, pyridyl, and thiazole, between key pharmacophores has led to submicromolar inhibitors of perforin. nih.gov

These studies underscore the importance of systematic structural modifications to enhance the therapeutic profile of benzenesulfonamide analogues. However, specific SAR data for this compound itself across the discussed biological targets is limited in the public domain.

Influence of Fluorine Substitution on Lipophilicity, Metabolic Stability, and Efficacy

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. nih.govresearchgate.net For benzenesulfonamide analogues, the introduction of fluorine atoms, such as in this compound, can profoundly influence lipophilicity, metabolic stability, and, consequently, biological efficacy. researchgate.net

Metabolic Stability: A primary reason for introducing fluorine is to block metabolically labile positions on a molecule. researchgate.net The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. By replacing a hydrogen atom at a site prone to oxidative metabolism with a fluorine atom, the metabolic stability of the compound can be significantly enhanced, often leading to a longer half-life and improved bioavailability. nih.govresearchgate.net Studies have shown that fluorine substitution can substantially improve the metabolic stability of compounds. researchgate.net

Efficacy: The electronic effects of fluorine substitution can directly impact a compound's interaction with its biological target, thereby altering its efficacy. Fluorine's strong electron-withdrawing nature can change the acidity (pKa) of nearby functional groups, such as the sulfonamide moiety, which is often crucial for binding to metalloenzymes like carbonic anhydrases or kinases. tandfonline.com This modulation of electronic properties can lead to stronger or more selective binding. The influence of substituents on the efficacy of benzenesulfonamide scaffolds has been documented. In a series of benzenesulfonamides designed as metallo-β-lactamase ImiS inhibitors, the position of substituents on the phenyl ring was critical for activity, with meta-substituted compounds showing improved inhibitory potential. nih.gov

The following table illustrates the impact of different substitution patterns on the efficacy of benzenesulfonamide analogues against the ImiS enzyme, highlighting how molecular modifications influence biological activity. nih.gov

| Compound ID | Substitution on Phenyl Ring | IC₅₀ (μM) against ImiS |

| 1a | 4-NH₂ | 2.5 |

| 1f | 4-CH₃ | 9.3 |

| 2a | 3-NH₂ | 0.23 |

| 2g | 3-NO₂ | 0.11 |

This interactive table is based on data from a study on meta-substituted benzenesulfonamide inhibitors of metallo-β-lactamase ImiS, demonstrating the structure-activity relationship. nih.gov

Critical Structural Determinants for Biological Target Interactions

The biological activity of this compound and its analogues is dictated by specific structural features that govern their interactions with protein targets. The benzenesulfonamide scaffold itself is a well-established pharmacophore that participates in key binding events. mdpi.comnih.gov

The primary anchoring point for many benzenesulfonamide inhibitors is the sulfonamide (-SO₂NH₂) group. tandfonline.comnih.gov The nitrogen atom can act as a hydrogen bond donor, while the two oxygen atoms are potent hydrogen bond acceptors. In metalloenzymes such as carbonic anhydrases, the sulfonamide moiety typically coordinates directly with the catalytic zinc ion in the active site. tandfonline.com

The aromatic phenyl ring serves as a core scaffold for hydrophobic interactions with nonpolar amino acid residues within the target's binding pocket. The substitution pattern on this ring is a critical determinant of potency and selectivity. nih.govmdpi.com For this compound, the specific arrangement of the halogen atoms creates a distinct electronic and steric profile:

Chloro and Fluoro Substituents: These halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains. They also contribute to hydrophobic interactions and can modulate the electronic character of the phenyl ring, influencing its stacking interactions (π-π or π-cation) with aromatic residues like tyrosine, phenylalanine, or tryptophan. mdpi.com

Substitution Position: The relative positions of the substituents (ortho, meta, para) are crucial for orienting the molecule correctly within the binding site. nih.gov In one study of benzenesulfonamide analogues targeting the TrkA receptor, in silico analysis revealed that prominent stabilizing interactions included hydrophobic contacts with residues such as Tyr359 and Ile374, and charged interactions with Gln369. mdpi.com The specific substitution pattern dictates whether the molecule can adopt the optimal conformation to engage with these key residues.

Furthermore, modifications to the sulfonamide nitrogen (N-substitution) can be exploited to gain selectivity for different target isoforms. tandfonline.com Comparing different N-substituted benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms revealed that the group attached to the sulfonamide nitrogen modulates selectivity, highlighting that even small structural changes can significantly alter the interaction profile. tandfonline.com

Molecular Docking and In Silico Screening for Biological Target Identification

In silico techniques like molecular docking and virtual screening are powerful, cost-effective tools for identifying and characterizing the potential biological targets of a compound like this compound. nih.govfrontiersin.org These computational methods predict how a small molecule (ligand) binds to the three-dimensional structure of a macromolecular target, typically a protein. youtube.com

The process of molecular docking involves several key steps:

Target Structure Preparation: A high-resolution 3D structure of the potential protein target is required. This is typically obtained from experimental methods like X-ray crystallography or can be generated using computational approaches such as homology modeling if an experimental structure is unavailable. youtube.com

Ligand Conformation Sampling: The docking software explores various possible conformations (poses) of the ligand within a defined binding site of the protein. youtube.com

Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). frontiersin.orgproquest.com Poses with lower (more negative) binding energies are predicted to be more stable and favorable. frontiersin.org

This methodology can be applied in two primary ways for target identification:

Structure-Based Virtual Screening: A large library of compounds can be docked against a single, known protein target to identify new potential inhibitors or activators. nih.gov

Reverse Docking/Target Fishing: A single compound, such as this compound, is docked against a panel of different protein structures to identify which targets it is most likely to bind to. This is particularly useful for identifying new therapeutic applications for existing compounds or for elucidating the mechanism of action of a novel molecule. nih.gov

Molecular dynamics (MD) simulations are often used as a follow-up to docking. frontiersin.org MD provides a more dynamic picture of the protein-ligand complex, simulating its movement over time to assess the stability of the predicted binding pose and interactions. nih.gov While in silico predictions are invaluable for generating hypotheses and prioritizing compounds, they are predictive in nature. The results must always be validated through subsequent experimental binding assays and biological activity studies to confirm the computational findings. youtube.com

The general workflow for an in silico target identification study is summarized below.

| Step | Description | Purpose |

| 1. Ligand Preparation | Generation of a 3D structure of the small molecule (e.g., this compound). | To prepare the molecule for docking simulations. |

| 2. Target Database Selection | A library of 3D protein structures is compiled. | To provide a set of potential biological targets to screen against. |

| 3. Molecular Docking | The ligand is computationally fitted into the binding site of each protein in the database. | To predict binding poses and estimate binding affinity. proquest.com |

| 4. Scoring and Ranking | The docking poses are scored and ranked based on predicted binding energy. | To prioritize the most likely protein-ligand interactions. frontiersin.org |

| 5. Post-Processing/Filtering | Hits are filtered based on drug-likeness properties, predicted ADMET profiles, and visual inspection of binding modes. | To refine the list of potential targets and select the most promising candidates. |

| 6. Experimental Validation | The top-ranked predictions are tested in wet-lab biological assays. | To confirm the in silico findings and validate the biological activity. youtube.com |

Advanced Applications and Emerging Research Areas for 2 Chloro 4,5 Difluorobenzenesulfonamide

Application in Materials Science: Tailoring Glass Transition Temperatures of Poly(arylene ether)s

In materials science, the incorporation of specifically functionalized monomers is a key strategy for tailoring the bulk properties of polymers. 2-Chloro-4,5-difluorobenzenesulfonamide, as a derivative of difluorobenzene sulfonamide, is structurally analogous to monomers used in the synthesis of high-performance polymers like poly(arylene ether)s (PAEs). The properties of PAEs, particularly their thermal characteristics such as the glass transition temperature (Tg), are highly dependent on the chemical structure of the monomers used.

Research into PAEs derived from related sulfonamide-based monomers demonstrates that these units significantly influence polymer properties. For instance, the synthesis of PAEs using N,N-diethyl-3,5-difluorobenzene sulfonamide and various bisphenols yields polymers with moderate thermal stability and Tg values ranging from 72–142 °C. researchgate.net The introduction of aliphatic moieties into the polymer backbone, a common strategy to increase flexibility, has been shown to lower the Tg of sulfonated poly(arylene ether sulfone)s (SPAES) by as much as 100 °C, facilitating processing at lower temperatures. mdpi.com Conversely, incorporating rigid trifluoromethyl groups can produce PAEs with very high glass transition temperatures, up to 252 °C, and excellent thermal stability. researchgate.net

The structure of this compound, featuring a rigid, halogen-substituted aromatic ring and a polar sulfonamide group, suggests its potential as a monomer or a modifying agent. The chloro- and difluoro-substituents would increase the polymer chain's rigidity and intermolecular interactions, which is expected to elevate the Tg. By strategically copolymerizing this monomer with other flexible or rigid monomers, materials scientists can precisely tune the final polymer's thermal properties for specific applications, such as in advanced membranes or engineering plastics.

Table 1: Effect of Monomer Structure on the Glass Transition Temperature (Tg) of Poly(arylene ether)s

| Polymer Type | Key Monomer(s) | Resulting Glass Transition Temperature (Tg) | Reference |

| Sulfonamide based PAEs | N,N-diethyl-3,5-difluorobenzene sulfonamide with various bisphenols | 72–142 °C | researchgate.net |

| Partially Alkylated SPAES | 4,4'-dihydroxy-1,6-diphenoxyhexane | 85–90 °C | mdpi.com |

| Trifluoromethyl-substituted PAEs | Bis(4-fluoro-3-trifluoromethylphenyl)phenylphosphine oxide | Up to 252 °C | researchgate.net |

Role as Key Intermediates in Advanced Pharmaceutical Synthesis and Drug Development

The most prominent and documented application of this compound is its role as a key intermediate in the synthesis of complex pharmaceutical agents. Its specific arrangement of chloro, difluoro, and sulfonamide functional groups makes it a crucial building block for creating targeted therapeutic molecules, particularly in oncology.

Patents for novel apoptosis-inducing agents, which are designed to treat cancers and immune diseases by targeting anti-apoptotic Bcl-2 family proteins, explicitly cite the use of this compound. google.com In the synthesis pathways described, this compound is used as a starting reagent that is substituted for other sulfonamides to build the core structure of the final active pharmaceutical ingredient (API). google.comgoogleapis.comgoogleapis.comgoogle.com For example, it is used in the preparation of N-({2-chloro-5-fluoro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-based compounds, which are potent inhibitors of anti-apoptotic proteins. google.comgoogle.com The presence of chlorine and fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a drug molecule. nih.gov

The precursor molecule, 2-Chloro-4,5-difluorobenzenesulfonyl chloride, is also noted as a versatile reagent for synthesizing sulfonamide drugs, further highlighting the importance of this chemical scaffold in developing treatments for diseases such as cancer and HIV. The use of this compound demonstrates its value in constructing the specific molecular architecture required for highly targeted and potent next-generation therapies.

Table 2: Role of this compound as a Pharmaceutical Intermediate

| Intermediate | Synthesis Procedure | Therapeutic Target/Application | Patent Reference |

| This compound | Substituted for 4-chloro-3-nitrobenzenesulfonamide (B1329391) in reaction with an amine. | Apoptosis-inducing agents for cancer and immune diseases. | google.com |

| This compound | Used to prepare N-({2-chloro-5-fluoro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-based compounds. | Inhibitors of anti-apoptotic Bcl-2 family proteins. | google.comgoogle.com |

Environmental Chemistry Research: Studies on Degradation Pathways and Bioremediation

The widespread use of sulfonamides and halogenated compounds has prompted significant research into their environmental fate. While specific degradation studies on this compound are not widely published, its structural features allow for informed predictions based on research on related compounds. Halogenated aromatic compounds are often classified as persistent organic pollutants due to the strength of the carbon-halogen bond, which makes them resistant to natural degradation processes. nih.gov

Research on the microbial degradation of halogenated aromatics shows that the process typically involves initial dehalogenation reactions followed by cleavage of the aromatic ring. nih.gov However, the efficiency of this process is highly dependent on the type and position of the halogen substituents. For instance, anaerobic degradation of chlorophenols has been shown to be possible by sulfidogenic consortia, where the compound is mineralized to CO2. nih.gov In contrast, fluorinated compounds like 4-fluorophenol (B42351) have been found to be resistant to degradation by the same consortia. nih.gov

The degradation of this compound in the environment would likely be a slow process. The presence of multiple fluorine atoms, known for forming strong bonds with carbon, would make it particularly recalcitrant. Potential degradation pathways could involve the initial microbial or chemical cleavage of the more labile carbon-chlorine or sulfur-nitrogen bonds, followed by the much slower degradation of the resulting difluorinated aromatic ring. researchgate.net The persistence of such molecules can lead to the formation of stable degradation products, such as trifluoroacetic acid (TFA) from certain halogenated refrigerants, which is now being detected at increasing levels in the environment. iaea.org

Analytical Chemistry Method Development and Standardization

The development of robust analytical methods is crucial for quality control during the synthesis of this compound and for its use as a pharmaceutical intermediate. It is also essential for monitoring its potential presence in the environment. A variety of well-established analytical techniques are available for the detection and quantification of sulfonamides and related compounds. ymerdigital.comslideshare.net

High-performance liquid chromatography (HPLC) is the most common method for sulfonamide analysis, often coupled with ultraviolet (UV), diode-array (DAD), or fluorescence detectors (FLD). ymerdigital.comnih.gov For higher sensitivity and selectivity, especially in complex matrices like environmental samples or biological fluids, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred techniques. ymerdigital.comnih.gov These methods allow for the accurate identification and quantification of compounds at very low concentrations.

Gas chromatography (GC), often coupled with an electron capture detector (ECD) or a mass spectrometer (MS), is also a powerful tool, particularly for halogenated compounds. oup.com For this compound, a derivatization step, such as methylation or acylation, might be employed to improve its volatility and thermal stability for GC analysis. oup.com The standardization of these methods would involve validating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results for both industrial quality assurance and regulatory monitoring. nih.gov

Methodological Considerations in the Research of 2 Chloro 4,5 Difluorobenzenesulfonamide

The rigorous scientific investigation of any novel chemical entity necessitates a multi-faceted approach, employing a suite of sophisticated analytical and biological techniques. In the case of 2-Chloro-4,5-difluorobenzenesulfonamide, a thorough understanding of its properties and potential applications is built upon a foundation of carefully designed and executed experimental methodologies. These methods are crucial for everything from confirming its synthesis and purity to elucidating its three-dimensional structure and exploring its biological activity.

Future Directions and Translational Research Perspectives

Rational Design and Synthesis of Next-Generation 2-Chloro-4,5-difluorobenzenesulfonamide Analogues

The rational design of next-generation analogues of this compound is a critical step toward developing novel therapeutic agents. Future research will likely focus on systematic modifications of the parent structure to enhance potency, selectivity, and pharmacokinetic properties.

Key Synthetic Strategies:

Modification of the Sulfonamide Group: The primary sulfonamide (-SO₂NH₂) is a key site for derivatization. Future synthetic efforts could involve the introduction of a wide array of substituents to create secondary or tertiary sulfonamides. This approach has been successfully used in the synthesis of other benzenesulfonamide (B165840) series to explore structure-activity relationships (SAR). For instance, research on 4-chloro-N-phenylbenzenesulfonamide derivatives has shown that modifications at this position can lead to potent anticancer and radiosensitizing agents. nih.gov

Bioisosteric Replacement: The chlorine and fluorine atoms on the benzene (B151609) ring are crucial for the molecule's electronic and lipophilic character. Researchers can systematically replace these halogens with other functional groups (e.g., trifluoromethyl, cyano, methoxy) to probe their role in target binding and cellular uptake. The synthesis of various chloro- and fluoro-substituted benzamides and benzimidazoles demonstrates the chemical feasibility of such modifications. nih.gov

Scaffold Hopping and Hybridization: Advanced strategies may involve incorporating the 2-chloro-4,5-difluorophenylsulfonamide moiety into larger, more complex molecular architectures. This could include creating hybrid molecules that combine this scaffold with other pharmacophores known to interact with specific biological targets.

Research into the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives has demonstrated that a variety of heterocyclic and aromatic functionalities can be appended to the core structure, yielding compounds with significant antibacterial activity. nih.gov A similar exploratory approach could be applied to this compound to generate a diverse chemical library for biological screening.

Elucidation of Novel Biological Targets and Undiscovered Mechanisms of Action

A primary objective for future research is to identify and validate the biological targets of this compound and its future analogues. While its precursor has been linked to the adenosine (B11128) receptor, this interaction needs to be confirmed and characterized for the sulfonamide itself.

Potential Areas of Investigation:

Anticancer Activity: Sulfonamides are a well-established class of anticancer agents, often targeting carbonic anhydrases that are overexpressed in tumors. nih.gov Future studies should screen this compound derivatives against a panel of cancer cell lines to assess their cytotoxic and cytostatic effects. Investigations into related salicylanilides (2-hydroxy-N-phenylbenzamides) have revealed promising antineoplastic activity. mdpi.com

Antimicrobial Properties: The sulfonamide functional group is classic in antibacterial drug design. Research on 4-chloro-2-mercaptobenzenesulfonamide derivatives has yielded compounds with promising activity against anaerobic Gram-positive bacteria. nih.gov Therefore, a logical future direction is to screen new analogues against a broad spectrum of bacterial and fungal pathogens.

Enzyme Inhibition: Beyond carbonic anhydrase, the scaffold may interact with other enzyme classes, such as kinases, proteases, or glycosidases. For example, studies on borylated tetrachlorobenzamide analogues have identified them as inhibitors of glycosidases, which are targets for managing diabetes and viral infections. mdpi.com

Target deconvolution studies, using techniques like chemical proteomics and thermal shift assays, will be essential to pinpoint the specific molecular targets and elucidate the mechanisms through which these compounds exert their biological effects.

Development of Advanced Computational Models for Predictive Pharmacology

To accelerate the drug discovery process and reduce reliance on extensive empirical screening, the development of advanced computational models is essential. These models can help predict the biological activity, pharmacokinetic properties, and potential toxicity of newly designed analogues before their synthesis.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): By generating a library of this compound analogues and evaluating their biological activity, researchers can develop QSAR models. These models mathematically correlate structural features with activity, enabling the prediction of potency for virtual compounds.

Molecular Docking and Simulation: If a biological target is identified (e.g., a specific enzyme), molecular docking studies can predict the binding orientation and affinity of novel analogues within the target's active site. nih.gov Molecular dynamics simulations can further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time.

ADMET Prediction: Computational models can predict key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This allows for the early-stage filtering of compounds that are likely to have poor drug-like properties, prioritizing resources for the most promising candidates.

These predictive models, when used in a cyclical process of design, simulation, synthesis, and testing, can significantly streamline the optimization of lead compounds.

Preclinical Development Considerations and Clinical Translation Potential

Once promising lead candidates are identified from next-generation analogues, a structured preclinical development program is necessary to evaluate their potential for clinical translation.

Key Preclinical Steps:

In Vitro and Ex Vivo Evaluation: Lead compounds must be rigorously tested in a variety of cell-based assays to confirm their on-target activity, selectivity, and mechanism of action. For instance, the preclinical characterization of P2X7 antagonists involved assessing their inhibitory effects in Ca2+ flux and whole blood IL-1β release assays. nih.gov

In Vivo Efficacy Models: Compounds that perform well in vitro must be tested in relevant animal models of disease (e.g., tumor xenograft models for cancer, infection models for antimicrobial agents). These studies are crucial for establishing proof-of-concept and determining the relationship between dose and therapeutic effect.

Pharmacokinetic and Safety Profiling: A thorough understanding of the compound's ADMET profile in animals is required. This includes assessing its bioavailability, tissue distribution, metabolic stability, and elimination pathways. Preliminary safety pharmacology and toxicology studies are also essential to identify any potential liabilities before considering human trials.

The ultimate goal of this research pipeline is to identify a drug candidate with a favorable efficacy and safety profile that warrants investigation in human clinical trials. The therapeutic area for translation will depend on the biological activities uncovered, with oncology and infectious diseases being highly plausible based on the activities of related sulfonamides. nih.govnih.gov

Q & A

Basic Research Questions